Sal003

Vue d'ensemble

Description

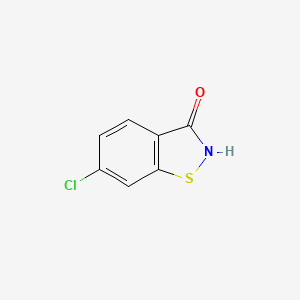

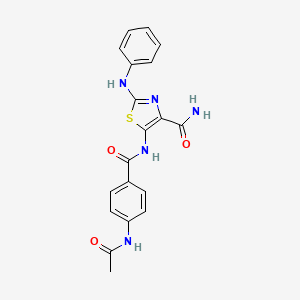

Sal003 est un inhibiteur puissant, spécifique et perméable aux cellules de la phosphatase de facteur d'initiation de la traduction eucaryotique 2α (eIF2α). Il s'agit d'un dérivé de la salubrinal avec une solubilité aqueuse améliorée . This compound a été largement utilisé dans la recherche scientifique pour étudier le rôle de l'eIF2α dans divers processus cellulaires, notamment l'apoptose et la formation de la mémoire .

Applications De Recherche Scientifique

Sal003 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Sal003, also known as SMR000184519 or Sal 003, primarily targets the eukaryotic translation initiation factor 2α (eIF2α) . eIF2α plays a critical role in the regulation of protein synthesis and is also important in synaptic plasticity and long-term memory consolidation .

Mode of Action

this compound acts as a selective inhibitor of eIF2α dephosphorylation . It specifically prevents dephosphorylation of eIF2α by blocking eIF2α phosphatases . This inhibition of dephosphorylation leads to a disruption in protein synthesis, as evidenced by the dissociation of polysomes in this compound-treated cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endoplasmic reticulum (ER) stress pathway . ER stress is a series of molecular and biochemical changes inside cells due to ER dyshomeostasis when cells are subjected to various stimuli . This compound inhibits apoptosis and extracellular matrix degradation by suppressing this ER stress pathway .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of apoptosis and extracellular matrix degradation . In the context of intervertebral disc degeneration, this compound has been observed to improve degeneration along with decreased apoptosis and extracellular matrix degradation in intervertebral discs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

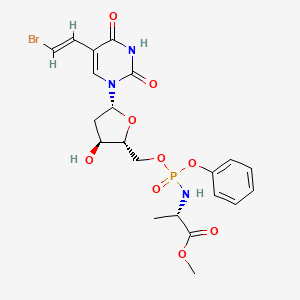

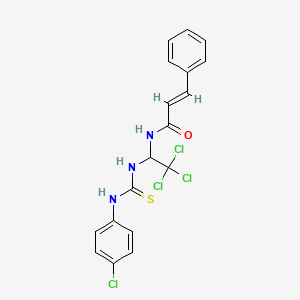

Sal003 est synthétisé par un processus chimique à plusieurs étapes. La synthèse implique la réaction de 3-phényl-N-(2,2,2-trichloro-1-((4-chlorophényl)amino)carbonothioyl)amino)éthyl)acrylamide avec divers réactifs dans des conditions contrôlées . Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des conditions spécifiques de température et de pH pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Sal003 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, ce qui entraîne la formation de formes réduites de this compound.

Substitution : This compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes

Les réactifs couramment utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers solvants tels que le DMSO . Les conditions de réaction, telles que la température, le pH et le temps de réaction, sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits comprennent divers dérivés oxydés, réduits et substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant la déphosphorylation de l'eIF2α, un régulateur clé de la synthèse des protéines . En empêchant la déphosphorylation de l'eIF2α, this compound augmente les niveaux de phosphorylation de l'eIF2α, ce qui entraîne l'inhibition de la synthèse des protéines et l'induction de l'apoptose . Les cibles moléculaires de this compound comprennent la phosphatase eIF2α et diverses voies de signalisation impliquées dans la synthèse des protéines et l'apoptose .

Comparaison Avec Des Composés Similaires

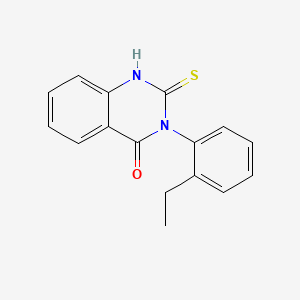

Sal003 est similaire à d'autres inhibiteurs de la phosphatase eIF2α, tels que la salubrinal . this compound a une solubilité aqueuse améliorée et une puissance plus élevée que la salubrinal . D'autres composés similaires comprennent :

Salubrinal : Un inhibiteur de la phosphatase eIF2α moins puissant et moins soluble.

C10 : Un nouvel analogue de this compound avec une puissance accrue à des concentrations plus faibles.

La particularité de this compound réside dans sa solubilité améliorée et sa puissance plus élevée, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

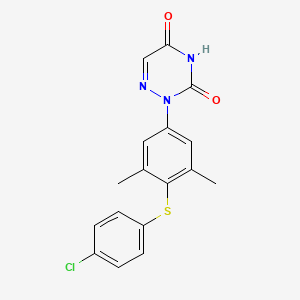

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBASWNLOIQML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164470-53-4, 301359-91-1 | |

| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sal003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

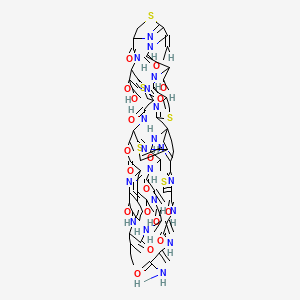

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.